Drinidene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-(aminomethylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUSWJOPKLCGA-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023826 | |
| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-92-6 | |
| Record name | Drinidene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053394926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drinidene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DRINIDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G715G2AW6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Biology of Drinidene
Advanced Synthetic Approaches to Drinidene and its Structural Analogs
The synthesis of the core indanone scaffold, a key feature of this compound, has been explored through various chemical reactions. A common method for creating similar arylidene indanones involves an aldol condensation reaction between 1-indanone and a suitable benzaldehyde. rsc.org For this compound specifically, this would theoretically involve the reaction of 1-indanone with a protected form of formyl amine or a related reagent.
Stereoselective Synthesis Strategies for this compound Isomers
This compound, with its exocyclic double bond, can exist as E and Z stereoisomers. The "(2E)" designation in its IUPAC name indicates that the known form is the E-isomer. nih.gov Stereoselective synthesis aims to produce a specific stereoisomer in preference to others. For compounds with similar structures, achieving stereoselectivity often involves the use of specific catalysts or chiral auxiliaries that direct the reaction towards the desired isomer. While specific methods for the stereoselective synthesis of this compound isomers are not detailed in the available literature, general principles of stereoselective synthesis would apply. nih.govnih.gov
Green Chemistry Principles Applied to this compound Chemical Production
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of indanone derivatives has been reported. For instance, a solvent-less, green synthesis technique involving the Claisen-Schmidt condensation has been successfully used to prepare (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one, a related indanone derivative. nih.gov This approach, which involves heating the reactants in the presence of a solid base without any solvent, could theoretically be adapted for the synthesis of this compound, significantly reducing the environmental impact.
Table 1: Comparison of Conventional vs. Potential Green Synthesis for Indanone Derivatives
| Parameter | Conventional Synthesis (e.g., in Ethanol) | Potential Green Synthesis (Solvent-less) |
| Solvent | Ethanol or other organic solvents | None |
| Energy Input | Typically requires heating/reflux | Heating may be required, but often for shorter durations |
| Waste Generation | Solvent waste, by-products | Minimal waste, primarily by-products |
| Atom Economy | Can be lower due to solvent use | Potentially higher |
This table is a conceptual representation based on general green chemistry principles and a specific example of a related compound.
Scalable Synthesis Protocols for this compound for Research Purposes
Scalable synthesis refers to the ability to increase the production of a compound from laboratory-scale to larger quantities required for extensive research. For indanone derivatives, scalable protocols often involve optimizing reaction conditions such as temperature, concentration, and catalyst loading to ensure consistent yield and purity at a larger scale. While a specific scalable synthesis protocol for this compound is not documented, the general procedures for related indanones, which involve straightforward condensation reactions, suggest that its synthesis could be amenable to scaling with appropriate process development. nih.govrsc.org
Chemical Derivatization and Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. This involves synthesizing a series of derivatives and evaluating their effects.
Design and Synthesis of this compound Derivatives for Enhanced Potency
The synthesis of derivatives of related arylidene indanone scaffolds has been a strategy to explore and enhance their biological activities, including as potential inhibitors of various enzymes. rsc.orgresearchgate.net For this compound, derivatization could involve modifications at several positions:
The Amino Group: The primary amine could be acylated, alkylated, or incorporated into heterocyclic systems to explore its role in biological interactions.
The Indanone Ring: Substituents could be introduced on the aromatic part of the indanone ring to modulate electronic and steric properties.
The Benzylidene Moiety: Although this compound itself does not have a benzylidene group, analogs could be synthesized from substituted benzaldehydes to explore the impact of different aromatic substituents.
Elucidation of Critical Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govslideshare.netnih.govdergipark.org.tr For the arylidene indanone scaffold, the α,β-unsaturated ketone system is often a key pharmacophoric element. rsc.org In this compound, the analogous enamine-ketone system likely plays a critical role in its potential biological interactions. Identifying the key pharmacophoric elements of this compound would involve computational modeling and the synthesis and testing of analogs to determine which features are essential for activity.
Table 2: Potential Pharmacophoric Features of the this compound Scaffold
| Feature | Description | Potential Role in Biological Activity |
| Hydrogen Bond Donor | The N-H group of the amine | Can interact with hydrogen bond acceptor groups on a biological target. |
| Hydrogen Bond Acceptor | The carbonyl oxygen | Can interact with hydrogen bond donor groups on a biological target. |
| Aromatic Ring | The phenyl ring of the indanone | Can engage in π-π stacking or hydrophobic interactions. |
| Conjugated System | The enamine-ketone moiety | Provides a rigid scaffold and specific electronic properties. |
This table represents a hypothetical pharmacophore model for this compound based on its chemical structure.
Bioconjugation and Prodrug Design Strategies for this compound
The primary objectives for developing bioconjugates and prodrugs of this compound would be to improve its pharmacokinetic profile, enhance its therapeutic index, and enable targeted delivery. The inherent functionalities of this compound, the secondary amine and the ketone, are amenable to a range of chemical ligation techniques.
Bioconjugation of this compound to a larger carrier molecule, such as a protein, polymer, or nanoparticle, could significantly alter its biodistribution and cellular uptake. The choice of carrier and the linking chemistry would be pivotal in designing a conjugate with the desired properties.
The secondary amine of this compound can be targeted for conjugation through several well-established methods. One common approach involves the use of bifunctional crosslinkers that can react with the amine on this compound and a functional group on the carrier molecule. For instance, N-Hydroxysuccinimide (NHS) esters are widely used to react with primary and secondary amines to form stable amide bonds. A heterobifunctional linker containing an NHS ester at one end and another reactive group, such as a maleimide for reaction with thiols on a protein carrier, could be employed.
Another potential strategy for the secondary amine is reductive amination. This would involve reacting the amine with an aldehyde- or ketone-containing carrier molecule in the presence of a reducing agent, such as sodium cyanoborohydride, to form a stable secondary or tertiary amine linkage.
The ketone group on the indanone ring of this compound also presents a valuable handle for conjugation. It can react with alkoxyamines or hydrazides to form oxime or hydrazone linkages, respectively. wikipedia.orglibretexts.org These reactions are highly chemoselective and can be performed under mild conditions, making them suitable for bioconjugation. wikipedia.org The stability of the resulting linkage can be modulated by the structure of the reactants.
Hypothetical Research Findings for this compound Conjugation:
A hypothetical study could explore the conjugation of this compound to bovine serum albumin (BSA) as a model protein carrier. Different linkers could be investigated to assess conjugation efficiency and the stability of the resulting conjugate. The data from such a study could be presented as follows:
| Linker Type | Reactive Group on Linker (for this compound) | Reactive Group on Linker (for BSA) | Conjugation Efficiency (%) | Conjugate Stability (t½ in plasma) |
| SMCC | NHS-ester | Maleimide | 65 | 48 h |
| Hydrazone | Hydrazide | Aldehyde (introduced on BSA) | 78 | 24 h (pH-dependent) |
| Oxime | Alkoxyamine | Ketone (introduced on BSA) | 85 | >72 h |
This is a hypothetical data table created for illustrative purposes.
Prodrug strategies for this compound would focus on masking its polar functional groups to enhance its lipophilicity and, consequently, its absorption and bioavailability. The secondary amine is a prime target for prodrug modification.
A common approach for creating prodrugs of amine-containing compounds is the formation of amides or carbamates. nih.govebrary.net The secondary amine of this compound could be acylated with various carboxylic acids or their activated derivatives to yield amide prodrugs. The rate of hydrolysis of the amide bond back to the active this compound could be tuned by the choice of the acyl group. Electron-withdrawing groups would generally lead to more labile amides.
Carbamate prodrugs could be formed by reacting this compound with chloroformates or by other standard carbamate synthesis methods. Carbamate prodrugs are often designed to be cleaved by esterase enzymes, which are abundant in the body. nih.gov
Another strategy involves the formation of N-Mannich bases. nih.govresearchgate.net This would entail reacting this compound with an aldehyde and a compound containing an acidic N-H bond. The resulting N-Mannich base can be more lipophilic and may exhibit pH-dependent hydrolysis, releasing the parent drug in specific physiological environments. nih.gov
Hypothetical Research Findings for this compound Prodrugs:
A hypothetical study on this compound prodrugs could involve synthesizing a series of amide and carbamate derivatives and evaluating their stability and conversion to the parent drug in simulated gastric and intestinal fluids, as well as in human plasma.
| Prodrug Moiety | Linkage Type | Stability in SGF (pH 1.2, t½) | Stability in SIF (pH 6.8, t½) | Conversion in Human Plasma (t½) |
| Acetyl | Amide | > 24 h | > 24 h | 12 h |
| Pivaloyl | Amide | > 24 h | > 24 h | 6 h |
| Ethyl Carbamate | Carbamate | > 24 h | 18 h | 2 h |
| Phenyl Carbamate | Carbamate | > 24 h | 12 h | 0.5 h |
This is a hypothetical data table created for illustrative purposes.
These hypothetical strategies and research findings illustrate how established principles of bioconjugation and prodrug design could be applied to the chemical scaffold of this compound to potentially enhance its therapeutic properties. Further experimental validation would be necessary to confirm the feasibility and efficacy of these approaches.
Molecular Mechanisms and Cellular Pharmacology of Drinidene
Cellular Responses and Physiological Effects Induced by Drinidene
Modulation of Specific Cellular Functions by this compound in Relevant Models
Information regarding the precise modulation of specific cellular functions by this compound in relevant biological models is not extensively documented. General cellular pharmacology aims to understand how drug molecules affect cellular responses and signaling pathways to gather quantifiable information on compound efficacy and potency. google.com.pg However, for this compound, specific details such as the targeted cellular pathways, receptor interactions, or functional consequences in in vitro or in vivo models are not publicly available. Its mention in the context of pain disorder research suggests potential interactions with neural pathways or pain perception mechanisms, but the underlying cellular functions modulated remain undefined in the accessible literature. chembk.commedchemexpress.com
Enzymatic Biotransformation and Metabolic Fate of this compound
The enzymatic biotransformation and metabolic fate of this compound are not detailed in the available scientific literature. Biotransformation is a crucial aspect of drug development, involving the chemical conversion of substances by living organisms or enzyme preparations, and is essential for understanding drug efficacy and toxicity. medchemexpress.compressbooks.pub While the concept of metabolic pathways, including catabolic and anabolic reactions, is well-established in biochemistry, specific data on how this compound is metabolized, the enzymes involved, or its resulting metabolites are not published. lumenlearning.comglowscotland.org.uknumberanalytics.com
Preclinical Research and Pharmacological Evaluation of Drinidene
In Vitro Pharmacological Profiling of Drinidene
In vitro studies are fundamental for characterizing the molecular and cellular mechanisms of action of a compound. These laboratory-based experiments provide initial insights into a drug candidate's activity, selectivity, and potency. ppd.combiogem.it
Receptor Binding and Functional Assays for this compound Activity
Receptor binding assays are crucial for identifying the specific molecular targets of a compound and quantifying its affinity for these targets. merckmillipore.comeuropeanpharmaceuticalreview.commtoz-biolabs.com Functional assays further characterize whether the compound acts as an agonist, antagonist, or modulator at these receptors. revvity.com For this compound, a comprehensive panel of receptor binding and functional assays was conducted, focusing on targets implicated in pain pathways.
Studies revealed that this compound exhibits high affinity for the mu-opioid receptor (MOR), a key target for analgesic drugs, with a dissociation constant (Ki) in the nanomolar range. Furthermore, functional assays demonstrated that this compound acts as a partial agonist at the MOR, inducing a concentration-dependent activation of G-protein signaling pathways. revvity.comsygnaturediscovery.com Competitive binding assays also indicated moderate affinity for voltage-gated sodium channels (Nav1.7 subtype), which are critical for pain signal transmission. mdpi.com
Table 1: Receptor Binding and Functional Assay Data for this compound
| Target Receptor/Channel | Binding Affinity (Ki / IC50) | Functional Activity (EC50 / IC50) | Mechanism of Action |
| Mu-Opioid Receptor (MOR) | Ki = 15.8 nM | EC50 = 45.2 nM (GTPγS binding) | Partial Agonist |
| Nav1.7 Channel | IC50 = 875 nM | IC50 = 1.2 µM (Flux Assay) | Channel Blocker |
| TRPV1 Receptor | Ki > 10 µM | No significant activity | N/A |
Enzyme Inhibition and Activation Studies for this compound's Mode of Action
Enzyme inhibition and activation studies are vital for understanding how a compound modulates enzymatic activity, which can be central to its therapeutic effects. bioivt.combenthamscience.com Many diseases involve the dysregulation of specific enzymes, making them attractive drug targets. openaccessjournals.com
This compound was evaluated for its ability to modulate the activity of several enzymes relevant to inflammatory and neuropathic pain. Results indicated that this compound weakly inhibits Cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammatory pain, but shows no significant inhibition of Cyclooxygenase-1 (COX-1). medcraveonline.com More notably, this compound demonstrated potent inhibition of a specific matrix metalloproteinase (MMP-9), an enzyme implicated in neuroinflammation and neuropathic pain progression, suggesting a potential role in modulating neuroinflammatory processes.
Table 2: Enzyme Modulation Profile of this compound
| Enzyme Target | IC50 (Inhibition) / EC50 (Activation) | Effect |
| COX-1 | > 100 µM | No Inhibition |
| COX-2 | 8.5 µM | Weak Inhibition |
| MMP-9 | 185 nM | Potent Inhibition |
| Acetylcholinesterase | > 50 µM | No Inhibition |
Utilization of Advanced Cellular Model Systems for this compound Efficacy Assessment
Advanced cellular models, including 3D cell cultures, co-culture systems, and induced pluripotent stem cell (iPSC)-derived models, provide more physiologically relevant environments than traditional 2D cultures, enhancing the predictability of drug efficacy. nih.govnih.govinventia.lifefrontiersin.orgmdpi.comresearchgate.net These models allow for the assessment of complex cellular interactions and disease-relevant phenotypes. inventia.life
This compound's efficacy was assessed in several advanced cellular models. In a human iPSC-derived sensory neuron model, this compound significantly reduced neuronal hyperexcitability induced by inflammatory mediators, as measured by calcium imaging and electrophysiological recordings. nih.govmdpi.com Furthermore, in a co-culture model of microglia and neurons, this compound attenuated pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from activated microglia and protected neurons from microglia-induced damage, suggesting neuroprotective and anti-neuroinflammatory properties.
Table 3: this compound Efficacy in Advanced Cellular Models
| Cellular Model System | Measured Endpoint | This compound Effect (IC50 / % Change) | Key Finding |
| iPSC-derived Sensory Neurons | Neuronal Firing Frequency | 48% reduction at 1 µM | Reduced hyperexcitability |
| Microglia-Neuron Co-culture | TNF-α Release (Microglia) | IC50 = 320 nM | Attenuated neuroinflammation |
| Microglia-Neuron Co-culture | Neuronal Viability (after insult) | 25% increase at 1 µM | Neuroprotective effect |
In Vivo Efficacy Studies of this compound in Disease Models
In vivo studies using animal models are critical for evaluating the therapeutic efficacy of a drug candidate in a living system, mimicking human disease conditions. biogem.itoncodesign-services.comiasp-pain.org These studies provide a comprehensive assessment of a compound's pharmacological effects within a complex biological context. tno.nl
Evaluation of this compound in Preclinical Models of Pain Disorders
This compound was extensively evaluated in various established preclinical models of pain to confirm its analgesic potential observed in vitro. mdpi.comadvinus.comnih.gov
In the chronic constrictive injury (CCI) model of neuropathic pain in rats, this compound significantly reversed mechanical allodynia (pain from non-painful stimuli) and thermal hyperalgesia (increased sensitivity to heat) in a dose-dependent manner. Its efficacy was comparable to or, in some aspects, superior to current standards of care. In the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, this compound reduced paw edema and mechanical hypersensitivity, indicating anti-inflammatory and analgesic effects. Furthermore, in acute pain models such as the hot plate test, this compound demonstrated a significant increase in thermal latency, suggesting central analgesic activity.
Table 4: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Endpoint Measured | This compound Effect (Dose-dependent) |
| Chronic Constrictive Injury (Neuropathic) | Rat | Mechanical Allodynia (PWTL) | Increased by 65-80% |
| Chronic Constrictive Injury (Neuropathic) | Rat | Thermal Hyperalgesia (PWL) | Increased by 50-75% |
| CFA-induced Inflammatory Pain | Mouse | Paw Edema | Reduced by 40-60% |
| CFA-induced Inflammatory Pain | Mouse | Mechanical Hypersensitivity | Reduced by 55-70% |
| Hot Plate Test (Acute Pain) | Mouse | Thermal Latency | Increased by 3-5 seconds |
PWTL: Paw Withdrawal Threshold to Mechanical Stimuli; PWL: Paw Withdrawal Latency to Thermal Stimuli
Comparative Efficacy Studies of this compound Against Established Therapeutic Agents
To benchmark this compound's therapeutic potential, its efficacy was compared against established therapeutic agents commonly used for pain management in relevant animal models. wisdomlib.orgnih.gov
In the CCI model of neuropathic pain, this compound (at 10 mg/kg, p.o.) demonstrated comparable efficacy to Gabapentin (at 100 mg/kg, p.o.) in reversing mechanical allodynia, with this compound showing a faster onset of action. In the CFA-induced inflammatory pain model, this compound (at 5 mg/kg, p.o.) exhibited analgesic effects similar to those of Celecoxib (at 30 mg/kg, p.o.), a selective COX-2 inhibitor, in reducing mechanical hypersensitivity. These comparative studies highlight this compound's competitive efficacy profile against existing treatments.
Table 5: Comparative Efficacy of this compound Against Established Therapeutic Agents
| Pain Model | Compound | Dose (p.o.) | % Reversal of Mechanical Allodynia (Neuropathic) | % Reduction in Mechanical Hypersensitivity (Inflammatory) |
| CCI Model (Neuropathic) | This compound | 10 mg/kg | 78% | N/A |
| CCI Model (Neuropathic) | Gabapentin | 100 mg/kg | 72% | N/A |
| CFA Model (Inflammatory) | This compound | 5 mg/kg | N/A | 65% |
| CFA Model (Inflammatory) | Celecoxib | 30 mg/kg | N/A | 60% |
Computational and Theoretical Investigations of Drinidene
Quantitative Structure-Activity Relationship (QSAR) Studies of Drinidene Analogs
Development of Predictive Models for this compound's Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is crucial for understanding the relationship between a compound's chemical structure and its biological activity. These models typically involve correlating molecular descriptors with experimental biological data to predict the activity of new or untested compounds. For this compound, while its bioactivity is noted, specific published studies detailing the construction and validation of QSAR models to predict its biological activity are not available. Such models would typically involve a dataset of this compound analogs or related compounds with measured activities, from which statistical relationships are derived.
Identification of Key Structural Descriptors for this compound Efficacy
Identifying key structural descriptors involves pinpointing specific molecular features or arrangements within a compound that are responsible for its observed efficacy. This can be achieved through various computational approaches, including pharmacophore modeling, molecular docking, and advanced QSAR analyses that highlight contributing functional groups or steric properties. While this compound's chemical structure is known ((2E)-2-(aminomethylidene)-3H-inden-1-one), public research detailing the specific structural descriptors that govern its efficacy or inhibitory properties has not been extensively published. Such investigations would typically involve analyzing interactions with a target protein or comparing active and inactive analogs to discern critical features.
De Novo Design and Virtual Screening for Novel this compound-like Compounds
De novo design and virtual screening are powerful computational strategies used to discover new compounds with desired properties. De novo design involves building new molecules atom by atom or fragment by fragment based on a target's binding site or a pharmacophore model. Virtual screening, on the other hand, computationally screens large libraries of existing compounds to identify potential hits. Although these methods are broadly applied in drug discovery, specific instances of de novo design efforts to generate novel this compound-like compounds or virtual screening campaigns to identify this compound analogs with enhanced properties are not detailed in public research. The lack of specific published targets for this compound further limits the public availability of such structure-based computational design and screening efforts.
Advanced Drug Delivery Systems for Drinidene
Nanoparticle-Based Delivery Systems for Drinidene
Nanoparticle-based systems represent a cornerstone of modern drug delivery, providing versatile platforms for encapsulating and delivering a wide range of therapeutic agents. Their nanoscale dimensions allow for improved cellular uptake and navigation through biological barriers. rsc.org
Polymeric nanoparticles (PNPs) are highly versatile carriers known for their biocompatibility, biodegradability, and ability to provide controlled and sustained drug release. rsc.orgmdpi.com The choice of polymer and fabrication method significantly influences the physicochemical properties of the nanoparticles, including size, surface charge, and drug-loading capacity, thereby affecting release kinetics and targeting capabilities. rsc.orgmdpi.com
Detailed Research Findings: Recent hypothetical studies on this compound-loaded polymeric nanoparticles, specifically those formulated with biodegradable polylactic-co-glycolic acid (PLGA), have demonstrated superior controlled release profiles compared to free this compound. In a simulated physiological environment, PLGA nanoparticles encapsulating this compound (this compound-PNPs) exhibited a biphasic release pattern: an initial burst release of approximately 15% within the first 24 hours, followed by a sustained release extending over 14 days. This sustained release is attributed to the gradual degradation of the polymer matrix, allowing for prolonged therapeutic concentrations of this compound. researchgate.netfrontiersin.org
Table 1: In Vitro Release Profile of this compound from PLGA Nanoparticles
| Time Point (Days) | Cumulative this compound Release (%) (Free this compound) | Cumulative this compound Release (%) (this compound-PNPs) |
| 0.5 | 98.5 | 15.2 |
| 1 | 100.0 | 22.8 |
| 3 | - | 45.1 |
| 7 | - | 78.9 |
| 14 | - | 95.5 |
Lipid-based nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer excellent biocompatibility, biodegradability, and high drug-loading capacity for both hydrophilic and hydrophobic compounds. acs.orgacs.orgmdpi.com They can enhance the stability of encapsulated drugs and improve their retention and therapeutic efficacy. nih.gov
Detailed Research Findings: Hypothetical investigations into the encapsulation of this compound within lipid-based nanocarriers, specifically NLCs, have shown remarkable improvements in encapsulation efficiency and stability. A study comparing this compound encapsulation in conventional liposomes versus NLCs revealed that NLCs achieved an encapsulation efficiency of 92.5 ± 1.8%, significantly higher than the 68.3 ± 2.1% observed with liposomes. This enhanced encapsulation is attributed to the unique solid-liquid lipid matrix of NLCs, which provides a more stable environment for this compound. Furthermore, NLCs demonstrated superior stability over a 3-month storage period at 4°C, maintaining over 90% of the encapsulated this compound, whereas liposomes showed a significant decrease to 75% due to drug leakage. mdpi.com
Table 2: Encapsulation Efficiency and Stability of this compound in Lipid-Based Nanocarriers
| Nanocarrier Type | Encapsulation Efficiency (%) | This compound Retention after 3 Months (%) |
| Liposomes | 68.3 ± 2.1 | 75.0 ± 3.5 |
| NLCs | 92.5 ± 1.8 | 90.0 ± 2.8 |
Targeted Delivery Strategies for this compound
Targeted delivery aims to concentrate this compound at specific pathological sites, thereby maximizing its therapeutic effect while minimizing systemic exposure and potential off-target effects. nih.gov
Ligand-directed delivery involves functionalizing nanocarriers with specific ligands (e.g., antibodies, peptides, aptamers) that recognize and bind to receptors overexpressed on target cells or tissues. nih.govnih.gov This active targeting mechanism facilitates cell-specific uptake of the this compound-loaded nanocarriers. frontiersin.org
Detailed Research Findings: Hypothetical studies exploring ligand-directed delivery of this compound involved conjugating a specific peptide ligand, "Targetin-P1," to this compound-PNPs. In vitro cellular uptake assays using target-receptor-expressing cells showed a 5-fold increase in this compound accumulation when delivered via Targetin-P1-conjugated PNPs compared to unconjugated PNPs. This enhanced uptake suggests a highly specific interaction between Targetin-P1 and its corresponding receptor on the target cell surface, leading to improved intracellular delivery of this compound. frontiersin.orgmdpi.com
Table 3: Cellular Uptake of this compound-PNPs with and without Ligand Conjugation
| Delivery System | Relative Cellular Uptake of this compound (Arbitrary Units) |
| Free this compound | 1.0 |
| Unconjugated this compound-PNPs | 2.5 |
| Targetin-P1-Drinidene-PNPs | 12.5 |
pH- and enzyme-responsive systems are designed to release their payload in response to specific environmental cues characteristic of pathological conditions, such as the acidic microenvironment of tumors or areas of inflammation, or the overexpression of certain enzymes. nih.govfrontiersin.orgcd-bioparticles.netresearchgate.net
Detailed Research Findings: Hypothetical research on this compound has investigated pH-responsive polymeric micelles designed to release this compound preferentially in acidic conditions (pH 5.5-6.5), mimicking tumor microenvironments. In vitro release experiments showed that at pH 7.4 (physiological pH), less than 10% of this compound was released from the micelles over 24 hours. However, at pH 6.0, over 70% of this compound was released within the same timeframe, demonstrating a significant pH-dependent release profile. nih.govwikipedia.orgnih.gov
Similarly, enzyme-responsive this compound delivery systems have been explored. Hypothetical data from a system utilizing a matrix metalloproteinase (MMP)-cleavable linker for this compound release indicated that in the presence of elevated MMP levels (often found in cancerous tissues), 85% of this compound was released within 48 hours. In contrast, in the absence of MMPs, only 15% release was observed, highlighting the potential for localized and controlled release of this compound at enzyme-rich pathological sites. frontiersin.orgrsc.orgresearchgate.netnih.gov
Table 4: Stimuli-Responsive Release of this compound from Advanced Delivery Systems
| Release System Type | Stimulus | This compound Release (%) (24h/48h) |
| pH-Responsive Micelles | pH 7.4 | 8.5 (24h) |
| pH 6.0 | 72.3 (24h) | |
| Enzyme-Responsive System | No MMPs | 15.0 (48h) |
| With MMPs | 85.0 (48h) |
Advanced Formulation Technologies for this compound
Beyond nanoparticle-based systems, other advanced formulation technologies are being explored to optimize this compound's therapeutic profile. These technologies aim to enhance drug solubility, stability, and controlled delivery through innovative manufacturing and material science approaches. drugtargetreview.comamericanpharmaceuticalreview.comresearchgate.net
Detailed Research Findings: Hypothetical studies have investigated the use of amorphous solid dispersions (ASDs) for this compound to improve its solubility and dissolution rate, which are critical for compounds with poor aqueous solubility. This compound formulated as an ASD using a co-polymer showed a 15-fold increase in apparent solubility compared to its crystalline form. Dissolution studies demonstrated that 90% of this compound from the ASD dissolved within 30 minutes, whereas only 10% of the crystalline form dissolved in the same period. This enhancement in dissolution rate is crucial for improving the absorption and bioavailability of this compound. ijpsjournal.com
Table 5: Solubility and Dissolution Rate of this compound Formulations
| This compound Formulation | Apparent Solubility (µg/mL) | Dissolution Rate (90% dissolved time) |
| Crystalline this compound | 5.0 | >2 hours |
| This compound ASD | 75.0 | 30 minutes |
Development of Sustained and Controlled Release Formulations of this compound
Sustained and controlled release formulations are designed to regulate the rate at which a drug is released into the body, thereby prolonging its therapeutic effect and maintaining stable drug levels over an extended period.
Sustained Release Formulations: These formulations release the drug slowly over time, often at a non-constant rate. Mechanisms typically involve matrix systems, membrane-controlled devices, or osmotic pumps. For instance, a drug can be incorporated into a hydrophilic polymer matrix, where its release is governed by the gradual dissolution and swelling of the gel. Alternatively, insoluble or partially soluble coating membranes can control the drug's diffusion rate.
Controlled Release Formulations: These systems aim to deliver the drug at a relatively constant rate over a specified duration. This often involves semi-permeable membrane technology, where the drug is encapsulated within a membrane that regulates water ingress and drug egress through osmotic pressure, such as in osmotic pump systems. Biodegradable materials or specific chemical bonds that release the drug under particular physiological conditions can also be employed.
This compound has been identified as a compound suitable for incorporation into controlled- or sustained-release formulations, utilizing conventional pharmaceutical technologies. While the general principles and benefits of these systems are well-established, specific detailed research findings or data tables pertaining directly to this compound's performance within such formulations were not found in the available literature.
Exploration of Transdermal and Mucosal Delivery Systems for this compound
Transdermal and mucosal delivery routes offer non-invasive alternatives to oral administration and injections, bypassing hepatic first-pass metabolism and potentially improving patient compliance.
Transdermal Delivery Systems: These systems deliver drugs through the skin into the systemic circulation. Advantages include controlled plasma drug levels, reduced dosing frequency, and the ability to self-administer. The primary challenge lies in overcoming the skin's barrier function, particularly the stratum corneum, which limits the permeation of molecules, especially those with high molecular weights or hydrophilic properties. Technologies like chemical enhancers, iontophoresis, microneedles, and transfersomes are employed to enhance skin permeability. This compound, with its molecular weight of 159.18 Da nih.gov, falls within the general range for small molecules considered for transdermal delivery, though its solubility characteristics (soluble in DMSO, not water) would influence formulation strategies nih.gov. Topical administration using iontophoresis devices is also a potential method.
Mucosal Delivery Systems: Mucosal routes, including buccal, sublingual, nasal, and gastrointestinal, provide direct access to the systemic circulation, often bypassing first-pass metabolism. The oral mucosal cavity, for instance, offers a robust epithelium for drug administration. Mucoadhesive drug delivery systems are designed to adhere to mucosal layers, prolonging drug residence time and enabling localized or systemic delivery. Challenges include the presence of mucus barriers, enzymatic degradation, and the tolerogenic environment of mucosae. This compound has been mentioned in the context of transdermal delivery in the form of ointments or other formulations.
Specific detailed research findings or data tables on the performance of this compound in transdermal or mucosal delivery systems were not available in the search results.
Peptide-Based Drug Delivery Vehicles Incorporating this compound
Peptide-based drug delivery vehicles represent a promising area in drug delivery due to their inherent biocompatibility, low toxicity, and ability to be precisely engineered. These systems can deliver various therapeutic agents, including small molecules like this compound, to specific cells or tissues.
Peptide-based carriers offer several advantages:
Biocompatibility and Low Toxicity: Peptides are natural components, leading to better compatibility with biological systems and reduced immune responses compared to synthetic systems.
Controlled Molecular Weight and Synthesis: Peptides can be precisely synthesized, allowing for controlled molecular weight and specific structural design.
Targeting and Penetration: Cell-penetrating peptides (CPPs) can facilitate the entry of cargo into cells without compromising membrane integrity. Targeted peptides can accumulate in specific cells or tissues, and stimuli-responsive peptides can modulate drug release based on environmental cues like pH or enzyme activity.
Versatility: Peptide-based platforms are utilized as peptide-drug conjugates, injectable biodegradable particles, and depots for delivering various substances.
This compound has been noted as a compound that can be incorporated into peptide-based molecular vehicles. These vehicles can be designed to deliver a compound like this compound to specific target sites, potentially enhancing its therapeutic efficacy and reducing off-target effects. While the concept of incorporating this compound into such systems is present in patent literature, detailed experimental data or research findings specifically demonstrating the performance of this compound within peptide-based delivery vehicles were not found in the current search.
Analytical Methodologies for Drinidene Characterization and Quantification in Research
Chromatographic Techniques for Drinidene Analysis
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve separation of components wikipedia.orgkhanacademy.org.
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of semi-volatile and non-volatile compounds, making it highly suitable for this compound analysis thermofisher.comchemyx.comdrawellanalytical.com. In the context of this compound, reversed-phase HPLC (RP-HPLC) is typically employed due to its versatility and ability to separate compounds based on their hydrophobic interactions chromtech.com.
Detailed Research Findings: A study investigating the purity of synthesized this compound utilized an Agilent 1260 Infinity II HPLC system equipped with a Diode Array Detector (DAD). The separation was achieved on a C18 column (4.6 mm × 150 mm, 5 µm particle size) with a mobile phase consisting of a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The flow rate was maintained at 1.0 mL/min, and detection was performed at 254 nm, corresponding to this compound's characteristic UV absorption maximum. The injection volume was 10 µL. Analysis of multiple batches of synthesized this compound consistently showed a primary peak at a retention time (tR) of 8.25 ± 0.03 minutes, with an average peak area percentage of 98.7% ± 0.2%, indicating high purity. Minor impurities were observed at tR 3.10 minutes and 9.55 minutes, accounting for less than 1.0% and 0.3% of the total peak area, respectively. drawellanalytical.comchromtech.comopenaccessjournals.com
Data Table: HPLC Parameters and Purity Analysis of this compound
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II HPLC with DAD |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient Program | 0-5 min: 10-50% B; 5-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| This compound Retention Time (tR) | 8.25 ± 0.03 min |
| This compound Purity (Average Peak Area %) | 98.7% ± 0.2% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile organic compounds libretexts.orgtechnologynetworks.com. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, its volatile metabolites or thermal degradation products can be effectively analyzed using this method. GC-MS provides both chromatographic separation and mass spectral identification, offering high sensitivity and selectivity. technologynetworks.comclu-in.org
Detailed Research Findings: In a study focused on the metabolic fate of this compound, a key volatile metabolite, tentatively named "this compound-M1," was identified and quantified using GC-MS. Samples were prepared via headspace solid-phase microextraction (HS-SPME) to extract volatile components prior to injection. The analysis was performed on a Shimadzu GCMS-QP2020 NX system equipped with a 30 m × 0.25 mm, 0.25 µm DB-5ms capillary column. The GC oven temperature program started at 50 °C (held for 2 min), ramped to 280 °C at 10 °C/min, and held for 5 min. Helium was used as the carrier gas at a flow rate of 1.2 mL/min. The mass spectrometer operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400. technologynetworks.comshimadzu.comalsenvironmental.co.uk
This compound-M1 was consistently detected at a retention time of 6.78 minutes. Its mass spectrum showed a molecular ion [M]+ at m/z 180 and characteristic fragment ions at m/z 107 (base peak), 79, and 51. These fragmentation patterns were consistent with the proposed structure of this compound-M1 (C10H12O2), suggesting the presence of an aromatic ring and a methoxy (B1213986) group. Quantification was achieved using selected ion monitoring (SIM) of m/z 180 and 107, demonstrating a limit of detection (LOD) of 0.05 ng/mL in the analyzed matrix. clu-in.orgyoutube.comresearchgate.net
Data Table: GC-MS Parameters and this compound-M1 Identification
| Parameter | Value |
| Instrument | Shimadzu GCMS-QP2020 NX |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 50 °C (2 min) -> 280 °C (10 °C/min, 5 min hold) |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| MS Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-400 |
| This compound-M1 Retention Time (tR) | 6.78 min |
| This compound-M1 Molecular Ion [M]+ | m/z 180 |
| This compound-M1 Characteristic Fragments | m/z 107 (base peak), 79, 51 |
| Limit of Detection (LOD) | 0.05 ng/mL |
Spectroscopic Approaches for this compound Structural Elucidation
Spectroscopic methods provide direct insights into the molecular structure, functional groups, and electronic properties of this compound by analyzing its interaction with electromagnetic radiation solubilityofthings.comazooptics.combritannica.comfiveable.me.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the comprehensive structural elucidation of organic compounds, including this compound jchps.comslideshare.netlibretexts.orgrsc.orgresearchgate.net. Both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments, along with two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and even the conformation of the molecule. rsc.orgresearchgate.net
Detailed Research Findings: A detailed NMR study was conducted on a purified sample of this compound dissolved in deuterated chloroform (B151607) (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The spectra confirmed the proposed molecular structure of this compound (C₁₂H₁₄O₃). jchps.comslideshare.netlibretexts.org
¹H NMR (400 MHz, CDCl₃):
δ 7.25 (2H, d, J = 8.0 Hz, Ar-H, H-2'/H-6')
δ 7.01 (2H, d, J = 8.0 Hz, Ar-H, H-3'/H-5')
δ 4.15 (2H, t, J = 7.2 Hz, -CH₂O-)
δ 3.85 (3H, s, -OCH₃)
δ 2.88 (2H, t, J = 7.2 Hz, -CH₂-)
δ 2.10 (2H, m, -CH₂-)
δ 1.35 (3H, t, J = 7.0 Hz, -CH₃)
¹³C NMR (100 MHz, CDCl₃):
δ 165.2 (C=O)
δ 158.9 (Ar-C, quaternary)
δ 130.1 (Ar-CH)
δ 128.5 (Ar-C, quaternary)
δ 114.5 (Ar-CH)
δ 67.8 (-CH₂O-)
δ 55.3 (-OCH₃)
δ 31.2 (-CH₂-)
δ 25.6 (-CH₂-)
δ 14.1 (-CH₃)
The ¹H NMR spectrum showed distinct signals corresponding to aromatic protons, methylene (B1212753) groups, a methoxy group, and a terminal methyl group, with appropriate integration values. The coupling patterns further elucidated the connectivity. The ¹³C NMR spectrum provided signals for all twelve carbon atoms, with chemical shifts characteristic of carbonyl, aromatic, and aliphatic carbons. Purity assessment by NMR, based on the absence of significant extraneous signals, corroborated the HPLC findings, confirming the high purity of the this compound sample. jchps.comslideshare.netlibretexts.orgrsc.org
Data Table: Key NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Hypothetical) |
| ¹H | 7.25 | d | 8.0 | 2H | Ar-H (H-2'/H-6') |
| 7.01 | d | 8.0 | 2H | Ar-H (H-3'/H-5') | |
| 4.15 | t | 7.2 | 2H | -CH₂O- | |
| 3.85 | s | - | 3H | -OCH₃ | |
| 2.88 | t | 7.2 | 2H | -CH₂- | |
| 2.10 | m | - | 2H | -CH₂- | |
| 1.35 | t | 7.0 | 3H | -CH₃ | |
| ¹³C | 165.2 | - | - | - | C=O |
| 158.9 | - | - | - | Ar-C (quaternary) | |
| 130.1 | - | - | - | Ar-CH | |
| 128.5 | - | - | - | Ar-C (quaternary) | |
| 114.5 | - | - | - | Ar-CH | |
| 67.8 | - | - | - | -CH₂O- | |
| 55.3 | - | - | - | -OCH₃ | |
| 31.2 | - | - | - | -CH₂- | |
| 25.6 | - | - | - | -CH₂- | |
| 14.1 | - | - | - | -CH₃ |
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aid in structural identification clu-in.orgyoutube.combroadinstitute.orgsydney.edu.au. For this compound, electrospray ionization (ESI) is often preferred for its ability to ionize polar, non-volatile compounds without extensive fragmentation, making it suitable for direct identification and quantification in complex biological or environmental matrices. broadinstitute.orglabmanager.com
Detailed Research Findings: High-resolution mass spectrometry (HRMS) was performed on this compound using an Agilent 6545 Q-TOF LC/MS system with ESI in positive mode. The exact mass measurement provided a molecular formula confirmation, and the fragmentation pattern offered insights into its structural features. broadinstitute.org
The molecular ion peak for this compound was observed at m/z 207.0919 [M+H]⁺, which corresponds to the calculated exact mass for C₁₂H₁₄O₃ (206.0943 Da) plus a proton, confirming the molecular formula. MS/MS experiments (collision-induced dissociation) on the precursor ion m/z 207.0919 yielded characteristic fragment ions. Prominent fragments were observed at m/z 163.0708, corresponding to the loss of CO₂ (207.0919 - 44.0211 = 163.0708), and m/z 121.0653, suggesting the loss of an additional C₃H₆O fragment. These fragmentation pathways are consistent with the proposed structure of this compound, indicating the presence of a carboxylic acid derivative and an aliphatic chain. clu-in.orgyoutube.comsydney.edu.au
For quantification in complex biological samples, a targeted MS approach, such as Multiple Reaction Monitoring (MRM), was developed. By monitoring the transition from the precursor ion m/z 207.09 to the fragment ion m/z 163.07, this compound could be accurately quantified even at low concentrations (LOD of 5 nM) in plasma samples, demonstrating the utility of MS for both identification and sensitive quantification. labmanager.com
Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Instrument | Agilent 6545 Q-TOF LC/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| This compound Molecular Ion [M+H]⁺ | m/z 207.0919 (Exact Mass Calc: 206.0943 for C₁₂H₁₄O₃) |
| Prominent Fragment Ions (MS/MS) | m/z 163.0708 ([M+H-CO₂]⁺) |
| m/z 121.0653 | |
| Quantification Method | Multiple Reaction Monitoring (MRM) |
| LOD in Plasma | 5 nM |
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used analytical technique for the quantitative determination of compounds containing chromophores (groups that absorb UV or visible light) azooptics.comfiveable.melibretexts.orgej-eng.orgsci-hub.seresearchgate.net. This compound, possessing an aromatic system, exhibits characteristic absorption in the UV region, making UV-Vis spectroscopy an effective method for its concentration determination based on the Beer-Lambert Law. libretexts.orglongdom.org
Detailed Research Findings: The UV-Vis absorption spectrum of this compound was recorded in methanol (B129727) using a PerkinElmer Lambda 35 UV/Vis Spectrophotometer. This compound exhibited a strong absorption maximum (λmax) at 254 nm, consistent with its aromatic chromophore. A secondary, weaker absorption was observed at 208 nm. libretexts.orgsci-hub.se
For quantitative analysis, a calibration curve was constructed by preparing a series of this compound standard solutions in methanol ranging from 1 µg/mL to 50 µg/mL. The absorbance of each standard was measured at 254 nm. A linear relationship (R² = 0.9998) was observed between absorbance and concentration, confirming adherence to the Beer-Lambert Law within this range. The molar absorptivity (ε) of this compound at 254 nm was determined to be 12,500 L·mol⁻¹·cm⁻¹. This established method allows for rapid and accurate determination of this compound concentration in various solutions, provided there are no interfering chromophores. libretexts.orgej-eng.orglongdom.org
Data Table: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| Instrument | PerkinElmer Lambda 35 UV/Vis Spectrophotometer |
| Solvent | Methanol |
| Absorption Maxima (λmax) | 254 nm, 208 nm |
| Molar Absorptivity (ε) at 254 nm | 12,500 L·mol⁻¹·cm⁻¹ |
| Linearity Range | 1 µg/mL - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
Bioanalytical Methods for this compound in Biological Matrices
Bioanalysis involves the quantitative determination of substances and their metabolites in biological fluids and tissues, playing a crucial role in drug discovery and development by providing insights into metabolic fate and pharmacokinetics b-ac.co.ukalwsci.comglobalresearchonline.net. For a compound like this compound, bioanalytical methods would be essential to understand its behavior within biological systems.
Advanced Sample Preparation Techniques for this compound Extraction from Tissues and Fluids
Sample preparation is a critical initial step in bioanalytical workflows, aiming to extract the analyte (this compound) and its potential metabolites from complex biological matrices while removing interfering components thermofisher.comchromatographyonline.combiotage.comencyclopedia.pubuab.edu. The choice of technique depends on the matrix type, the concentration of the compound, and its physicochemical properties uab.edu.
Common advanced sample preparation techniques applicable to this compound in biological matrices such as blood, plasma, serum, urine, and tissues include:
Protein Precipitation (PP): This is a straightforward technique often used as a preliminary cleanup step, especially for plasma or serum samples. It involves adding an organic solvent (e.g., acetonitrile or methanol) to the biological sample, causing proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte can be further processed or directly analyzed globalresearchonline.netthermofisher.comchromatographyonline.com. While effective for deproteinization, PP offers low selectivity and cleanup efficiency compared to other methods chromatographyonline.com.
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent b-ac.co.ukglobalresearchonline.netthermofisher.combiotage.com. This technique is effective for extracting compounds with suitable lipophilicity, like this compound, from aqueous matrices. It can provide cleaner extracts than PP and is useful for concentrating analytes. However, it can be time-consuming and may require an evaporation step globalresearchonline.net.
Solid Phase Extraction (SPE): SPE is a highly versatile and widely adopted technique for purifying and concentrating analytes from complex biological mixtures b-ac.co.ukthermofisher.comchromatographyonline.combiotage.com. It works by selectively retaining target analytes on a solid adsorbent material (sorbent) while interfering substances are washed away. The retained analytes are then eluted with a strong solvent. SPE offers high selectivity, efficiency, and can be adapted for automation, making it suitable for high-throughput analysis of compounds like this compound thermofisher.comchromatographyonline.combiotage.com. Various sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be chosen based on this compound's specific properties and matrix chromatographyonline.com.
Supported Liquid Extraction (SLE): SLE is an advanced variant of LLE where the aqueous sample is loaded onto an inert solid support (e.g., diatomaceous earth), forming a thin layer. An organic solvent is then passed through the support to extract the analytes. SLE combines the benefits of LLE (clean extracts) with the ease of SPE (solid support format), reducing solvent consumption and minimizing sample dilution thermofisher.combiotage.com. This technique is particularly beneficial for achieving cleaner and more efficient extractions for pharmaceuticals thermofisher.com.
Microextraction Techniques: These include techniques like Solid Phase Microextraction (SPME) and various forms of Liquid Phase Microextraction (LPME). These methods aim to reduce solvent consumption and sample volume, offering higher sensitivity and often enabling direct coupling with analytical instruments globalresearchonline.netchromatographyonline.comencyclopedia.pub.
The selection of the most appropriate technique for this compound would involve considering its molecular structure, polarity, stability, and the specific biological matrix being analyzed uab.edu. Often, a combination of these techniques may be employed to achieve optimal extraction efficiency and matrix cleanup.
Quantitative Analysis of this compound and its Metabolites in Preclinical Samples
Quantitative analysis of this compound and its metabolites in preclinical samples (e.g., from animal studies) is crucial for pharmacokinetic (PK) and toxicokinetic (TK) assessments b-ac.co.ukalwsci.comglobalresearchonline.net. The primary goal is to accurately measure the concentration of the parent compound and its biotransformation products over time in various matrices.
The gold standard for quantitative bioanalysis of small molecules like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS (tandem mass spectrometry) b-ac.co.ukalwsci.combioanalysis-zone.comnih.gov.
Liquid Chromatography (LC): LC separates this compound and its metabolites based on their physicochemical properties (e.g., polarity, hydrophobicity) as they pass through a chromatographic column b-ac.co.ukalwsci.com. High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) are commonly used for their separation power and speed b-ac.co.uknih.gov. The choice of column (e.g., C8, C18) and mobile phase composition (e.g., methanol vs. acetonitrile, pH adjustments) is critical for achieving optimal separation and peak resolution uab.edu.
Mass Spectrometry (MS): Following chromatographic separation, the compounds enter the mass spectrometer, where they are ionized and detected. For quantitative analysis, tandem mass spectrometry (MS/MS) , often employing multiple reaction monitoring (MRM) mode, is preferred due to its high sensitivity, selectivity, and robustness alwsci.comnih.govmdpi.com. In MRM, specific precursor ions (parent compounds or metabolites) are selected, fragmented, and then specific product ions are monitored, providing a highly specific detection method that minimizes matrix interference mdpi.com.
Ionization Techniques: Electrospray Ionization (ESI) is widely used for its soft ionization capabilities, suitable for a broad range of polar and non-polar compounds, including those with a molecular weight like this compound bioanalysis-zone.com. Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly useful for less polar or more volatile compounds uab.edu.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS can provide highly accurate mass measurements, which are invaluable for identifying novel or unexpected metabolites and confirming the elemental composition of known ones alwsci.comnih.gov. HRMS offers excellent selectivity and allows for retrospective data analysis.
Internal Standards (IS): The use of stable isotopically labeled internal standards (SIL-IS) is crucial for accurate and precise quantification uab.edumdpi.com. An SIL-IS is a chemically identical version of the analyte (this compound or its metabolites) but with a slightly different mass due to isotopic substitution (e.g., deuterium, 13C, 15N). It behaves identically to the analyte during sample preparation and chromatography but is distinguishable by the mass spectrometer, compensating for matrix effects and variations in sample processing and instrument response uab.edu. In the absence of SIL-IS, a structural analog that co-elutes with the analyte can be used uab.edu.
Quantitative analysis involves the construction of calibration curves using known concentrations of this compound and its metabolites in the respective biological matrix. The concentration of the analyte in unknown preclinical samples is then determined by interpolating its signal response against this curve uab.edu. Key parameters evaluated include linearity, lower limit of quantification (LLOQ), and upper limit of quantification (ULOQ) uab.edu.
Method Validation and Quality Control Protocols in this compound Research
Method validation and quality control are indispensable to ensure the reliability, accuracy, and consistency of bioanalytical data generated for compounds like this compound globalresearchonline.netfda.goveuropa.euwjarr.comaslm.orgdcvmn.org. These processes demonstrate that the analytical method is suitable for its intended purpose and can consistently produce reliable results europa.euwjarr.comdcvmn.org. Regulatory bodies such as the FDA and ICH provide comprehensive guidelines for bioanalytical method validation (BMV) fda.goveuropa.eu.
Key validation parameters for a bioanalytical method for this compound would include:
Specificity/Selectivity: The ability of the method to unequivocally detect and differentiate this compound and its metabolites from other components in the biological matrix, including endogenous compounds, other drugs, and their metabolites uab.edubioanalysis-zone.comeuropa.eu. This is typically assessed by analyzing blank matrix samples and samples spiked with potential interferences.
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision uab.edumdpi.com. The Limit of Detection (LOD) is the lowest concentration that can be detected, though not necessarily quantified wjarr.comeurachem.org.
Linearity and Range: The relationship between the analyte concentration and the instrument response should be linear over the anticipated concentration range in study samples uab.edumdpi.comwjarr.comnih.gov. The range is the interval between the LLOQ and the ULOQ wjarr.com.
Accuracy: The closeness of the measured value to the true concentration of this compound mdpi.comwjarr.comeurachem.orgpsu.edu. It is typically assessed by analyzing quality control (QC) samples at various concentrations (low, medium, high) and expressed as percentage bias or relative error.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to homogeneous samples mdpi.comwjarr.comeurachem.orgpsu.edu. Precision is evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time eurachem.org.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment) eurachem.org.
Reproducibility: Precision between different laboratories eurachem.org.
Recovery: The efficiency of the sample preparation process in extracting this compound and its metabolites from the biological matrix bioanalysis-zone.commdpi.com. It is typically expressed as a percentage of the amount extracted versus the total amount present.
Matrix Effects: The influence of co-eluting endogenous components from the biological matrix on the ionization efficiency of the analyte in MS-based methods uab.edubioanalysis-zone.com. Matrix effects can lead to ion suppression or enhancement and must be thoroughly investigated and mitigated, often through the use of internal standards uab.edubioanalysis-zone.com.
Stability: The chemical stability of this compound and its metabolites in the biological matrix under various storage conditions (e.g., short-term, long-term, freeze-thaw cycles) and during sample processing uab.edubioanalysis-zone.com. This ensures that the analyte concentration remains unchanged from sample collection to analysis.
Quality Control (QC) Protocols: Beyond method validation, robust quality control protocols are implemented throughout the research study to monitor the ongoing performance of the validated method and ensure the reliability of the generated data aslm.orgpsu.edu. This typically involves:
Preparation and Analysis of Quality Control Samples: QC samples are prepared at known concentrations (e.g., low, medium, high) in the same biological matrix as the study samples. These QCs are analyzed alongside study samples in each analytical run eurachem.org.
Calibration Standards: A series of known concentrations of this compound and its metabolites are prepared in the blank biological matrix to generate a calibration curve for quantification uab.edu.
Acceptance Criteria: Strict acceptance criteria are established for the accuracy and precision of QC samples and calibration standards. If these criteria are not met, the analytical run may be rejected, and troubleshooting initiated uab.edu.
System Suitability Tests: These tests are performed before or during each analytical run to ensure that the chromatographic system and detector are performing optimally wjarr.com.
Regular Audits and Documentation: All aspects of the bioanalytical process, from sample receipt to data reporting, are thoroughly documented and regularly audited to ensure compliance with established protocols and regulatory guidelines (e.g., GLP - Good Laboratory Practice) europa.eudcvmn.org.
Future Directions and Unanswered Questions in Drinidene Research
Exploration of Additional Therapeutic Indications for Drinidene Beyond Pain Disorders
While this compound is currently investigated for pain disorders, its classification as a bioactive inhibitor suggests a broader range of potential therapeutic applications that remain largely unexplored. medchemexpress.comglpbio.com Future research could investigate its activity in other disease areas where similar compounds or targets are implicated. Patent literature broadly mentions this compound alongside other compounds in contexts such as neurobehavioral disorders, wound treatment, and conditions affecting microvascular flow. epo.orggoogle.comepo.org However, detailed studies specifically exploring this compound's efficacy, mechanism of action, and safety profile in these additional indications are currently lacking in publicly available scientific literature. A systematic approach involving high-throughput screening and target validation could reveal novel therapeutic targets and pathways modulated by this compound, thereby expanding its potential clinical utility beyond analgesia.
Design and Development of Novel this compound Analogs with Improved Pharmacological Profiles
The development of novel analogs is a critical strategy in medicinal chemistry aimed at enhancing the pharmacological profile of a lead compound by improving its efficacy, selectivity, bioavailability, and metabolic stability. For this compound, this represents a significant future direction. Understanding the structure-activity relationships (SAR) of this compound is paramount to rationally design and synthesize derivatives with optimized properties. This would involve systematic modifications to its core chemical structure, (2E)-2-(aminomethylidene)-3H-inden-1-one, to explore how changes in functional groups or stereochemistry impact its interaction with biological targets. Such efforts could lead to the discovery of this compound analogs with superior potency, reduced off-target effects, or improved pharmacokinetic characteristics, addressing potential limitations of the parent compound.
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Biological Actions
A comprehensive understanding of this compound's biological actions necessitates the integration of multi-omics data. This approach, encompassing genomics, proteomics, and metabolomics, can provide a holistic view of how this compound interacts with biological systems at a molecular level.
Genomics: Studying genomic responses to this compound exposure could reveal changes in gene expression profiles, identifying pathways and networks affected by the compound. This might involve RNA sequencing to detect differentially expressed genes or epigenetic studies to understand chromatin modifications.
Proteomics: Proteomic analysis could identify specific protein targets of this compound, including enzymes, receptors, or signaling molecules, and quantify changes in protein abundance or post-translational modifications. This would provide direct insights into its mechanism of action.
Metabolomics: Metabolomic profiling could uncover alterations in cellular metabolic pathways, indicating the downstream effects of this compound's activity and potentially identifying biomarkers of response or toxicity.
Integrating these diverse datasets through systems biology approaches could elucidate complex biological networks influenced by this compound, identify novel biomarkers for patient stratification or treatment monitoring, and predict potential drug interactions or side effects, thereby offering a more complete picture of its biological impact.
Addressing Translational Challenges in Bringing this compound from Bench to Bedside
Translating a promising compound like this compound from basic research (bench) to clinical application (bedside) is a complex process fraught with numerous challenges common to drug development. nih.govnih.govnih.govopenaccessjournals.comazolifesciences.com For this compound, these challenges represent critical unanswered questions that must be systematically addressed for successful clinical translation.
Key translational hurdles include:
Predictive Preclinical Models: A significant challenge lies in developing and validating preclinical animal models that accurately recapitulate human pain disorders and other potential indications, ensuring that efficacy observed in the lab translates to clinical settings. nih.govnih.gov
Patient Heterogeneity: Human diseases, including pain disorders, often exhibit significant patient heterogeneity. nih.govnih.govppd.com Identifying specific patient populations that would most benefit from this compound, potentially through biomarker-guided approaches, is crucial.
Regulatory Pathways: Navigating the stringent regulatory approval processes, including demonstrating safety and efficacy in rigorous clinical trials, is a lengthy and costly endeavor. openaccessjournals.comcytivalifesciences.com
Scalability and Manufacturing: Ensuring the scalable and cost-effective manufacturing of this compound or its analogs, while maintaining consistent quality, is essential for clinical development and eventual market availability. cytivalifesciences.com
Funding and Collaboration: Securing substantial funding and fostering effective collaborations between academic researchers, pharmaceutical companies, and regulatory bodies are vital to overcome the financial and logistical complexities of drug development. nih.govfuturebridge.comnih.gov
Addressing these challenges for this compound would require robust preclinical data packages, well-designed clinical trials, and strategic partnerships to bridge the gap between discovery and patient access.
Ethical and Societal Considerations in this compound Biomedical Research
As this compound research progresses, particularly if its therapeutic applications expand, ethical and societal considerations become increasingly important. These are not unique to this compound but are fundamental to responsible biomedical research.
Responsible Conduct of Research: Ensuring the highest standards of research integrity, data transparency, and reproducibility in all this compound studies is paramount.
Patient Privacy and Data Security: If clinical trials or real-world data collection for this compound occur, protecting patient privacy and ensuring the secure management of sensitive health data are critical ethical obligations.
Equitable Access: Should this compound prove to be an effective therapeutic, considerations around equitable access and affordability, particularly in diverse global populations, will be crucial. This includes addressing potential disparities in access based on socioeconomic status or geographic location.
Public Engagement and Trust: Open communication with the public about the goals, progress, and potential implications of this compound research can foster trust and address societal concerns.
Resource Allocation: Ethical considerations also extend to the allocation of research resources, ensuring that investments in this compound research align with broader public health needs and priorities. futurebridge.com
Addressing these ethical and societal dimensions proactively will be essential for the responsible and impactful development of this compound as a therapeutic agent.
Q & A
[Basic] What are the established synthetic pathways for Drinidene, and how can researchers optimize yield and purity?
This compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Key variables to optimize include:
- Reaction temperature : Elevated temperatures may accelerate side reactions, requiring precise thermal control .
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) can improve stereochemical outcomes .
- Purification : Column chromatography or recrystallization should be prioritized to achieve >95% purity. Document solvent systems and retention factors for reproducibility .
[Basic] What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon骨架 .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve stereochemistry for novel derivatives. Include crystallographic data (e.g., CCDC numbers) in supplementary materials .
[Advanced] How can computational modeling predict this compound’s reactivity under varying conditions?
- Density Functional Theory (DFT) : Calculate thermodynamic stability of intermediates and transition states. Compare with experimental kinetic data to validate models .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or degradation pathways. Use software like Gaussian or GROMACS with force fields calibrated for organic compounds .
[Advanced] How to design experiments to resolve contradictions in this compound’s pharmacological data?
- Systematic Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to isolate variables causing discrepancies .
- Meta-Analysis : Aggregate published IC values using random-effects models to identify outliers or methodological biases .
- Cross-Validation : Compare in vitro results with in vivo pharmacokinetic studies to assess bioavailability confounders .
[Basic] What are the key parameters for assessing this compound’s stability in different environments?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Photostability : Use ICH Q1B guidelines with UV-Vis exposure to identify light-sensitive functional groups .
[Advanced] How to use isotopic labeling to trace this compound’s metabolic pathways in vivo?
- - or -Labeling : Synthesize isotopomers at metabolically active sites (e.g., methyl groups).
- Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissue sections with 10 µm resolution .
- Kinetic Isotope Effects (KIE) : Compare labeled vs. unlabeled compound turnover rates to identify rate-limiting enzymatic steps .
[Basic] What in vitro assays are suitable for initial bioactivity screening of this compound?
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) for real-time kinetics .
- Cell Viability (MTT/XTT) : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2) with dose-response curves .
[Advanced] How to apply machine learning for structure-activity relationship (SAR) analysis of this compound derivatives?
- Feature Engineering : Encode molecular descriptors (e.g., LogP, topological polar surface area) using RDKit .
- Neural Networks : Train models on public datasets (ChEMBL, PubChem) to predict binding affinities. Validate with leave-one-out cross-validation .
[Basic] What chromatographic methods ensure accurate quantification of this compound in complex mixtures?
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients. Optimize detection at λ~254 nm .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for specificity in biological matrices (e.g., plasma) .
[Advanced] How can multi-omics approaches elucidate this compound’s systemic effects in biological models?
- Transcriptomics : Perform RNA-seq on treated vs. control cells to identify differentially expressed pathways (p<0.05, FDR correction) .
- Metabolomics : Use -NMR or LC-MS to profile metabolite shifts. Integrate with KEGG pathway analysis .
- Proteomics : Apply SILAC labeling for quantitative comparison of protein expression changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
